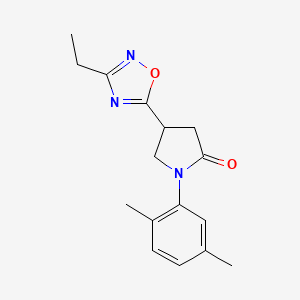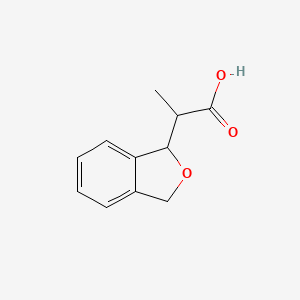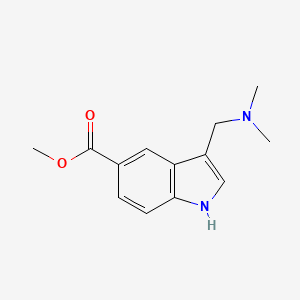
methyl 3-((dimethylamino)methyl)-1H-indole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the dimethylamino group and carboxylate ester group could confer unique properties to this compound, influencing its reactivity, polarity, and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the aromatic indole ring, the polar carboxylate ester group, and the polar dimethylamino group. These groups could participate in various intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich indole ring and the polar functional groups. It could potentially undergo reactions such as electrophilic aromatic substitution on the indole ring or nucleophilic substitution at the carboxylate ester group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar carboxylate ester and dimethylamino groups could increase its solubility in polar solvents, while the aromatic indole ring could increase its solubility in nonpolar solvents .Aplicaciones Científicas De Investigación
Green Solvent in Organic Synthesis
Rhodiasolv PolarClean offers an eco-friendly alternative for organic synthesis. Its multicomponent nature and multi-step synthesis have been addressed through novel retrosynthetic approaches. High-purity methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate can now be synthesized in a single step, using base-catalyzed Michael additions from readily available building blocks. The more sustainable synthesis involves a swift, solvent-free reaction with catalytic amounts of base .
O- and N-Arylation Reactions
This green solvent has been successfully employed in O- and N-arylation reactions via SNAr mechanisms. It demonstrates similar or superior yields compared to other green solvents. The ability to recover the solvent further enhances its appeal for practical applications .
Membrane Science
Rhodiasolv PolarClean finds applications in membrane science, particularly where conventional, toxic polar aprotic solvents are unavoidable. Its properties, including dielectric constant, solubility parameters, solvent miscibility, and NMR residual shifts, make it a promising choice for membrane-related research .
Disperse Dyeing of Polyester
In textile applications, Rhodiasolv PolarClean has been used for dyeing polyester materials. Disperse dyes (such as 5a and 5b) were employed at different temperatures, either with or without carriers. This solvent contributes to sustainable dyeing processes .
Intermolecular Interactions
The presence of N–H···N hydrogen bonds stabilizes head-to-head structures involving this compound. Understanding these interactions is crucial for designing functional materials .
Synthesis of Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate
Rhodiasolv PolarClean has been utilized as a solvent and reaction promoter in the synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. This demonstrates its versatility in diverse chemical transformations .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Methyl 3-((dimethylamino)methyl)-1H-indole-5-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives have been reported to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The compound may affect pathways related to the biological activities mentioned above.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , the compound may exert a variety of effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
methyl 3-[(dimethylamino)methyl]-1H-indole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-15(2)8-10-7-14-12-5-4-9(6-11(10)12)13(16)17-3/h4-7,14H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWIFIALOGPLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

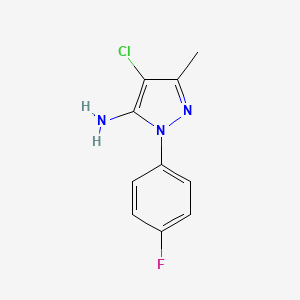
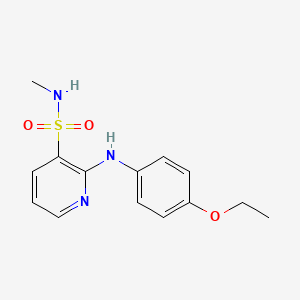
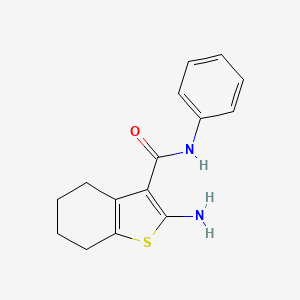

![7-Chloro-1-(furan-2-yl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2466372.png)

![3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2466374.png)
![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[4-(methylsulfanyl)phenyl]urea](/img/structure/B2466376.png)
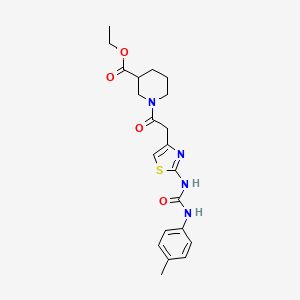
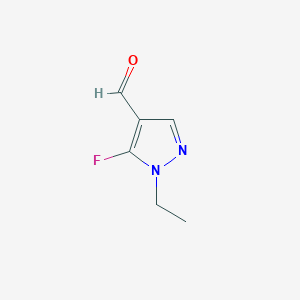

![(1H-benzo[d]imidazol-5-yl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2466381.png)
